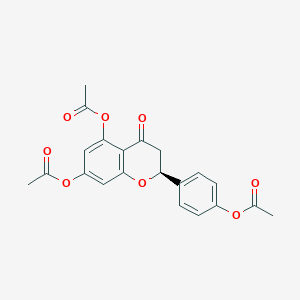

Naringenin triacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXCNZZVRAEPO-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Naringenin Triacetate: A Technical Guide on Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin triacetate, a synthetic derivative of the naturally occurring flavonoid naringenin, presents a promising pharmacological profile due to its enhanced lipophilicity and bioavailability.[1] This technical guide provides an in-depth overview of the current understanding of its mechanism of action. The primary direct molecular target identified for this compound is the first bromodomain of the BRD4 protein (BRD4 BD1), suggesting a role in epigenetic regulation.[2][3][4][5] Furthermore, it is hypothesized that this compound acts as a prodrug, being metabolized in the body to its active form, naringenin. Naringenin exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, through the modulation of various signaling pathways.[1][6] This document summarizes the known interactions of this compound and the extensively studied mechanisms of its parent compound, naringenin, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: BRD4 Binding

This compound has been identified as a flavonoid that exhibits a strong binding affinity for the first bromodomain of the BRD4 protein (BRD4 BD1).[2][3][4][5] BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription. By binding to the acetyl-lysine binding pocket of BRD4 BD1, this compound can potentially disrupt its interaction with chromatin and modulate the expression of downstream target genes, which are often implicated in cancer and inflammation.

A molecular docking study has suggested that this compound exhibits a better binding affinity with multiple crystal structures of BRD4 BD1 compared to some known inhibitors.[4]

Figure 1: this compound Binding to BRD4 BD1.

Putative Prodrug Activity and the Role of Naringenin

While the direct binding to BRD4 is a key finding, it is widely postulated that this compound's broader biological effects are mediated through its conversion to naringenin. The acetylation of naringenin enhances its lipid solubility, which is expected to improve its absorption and bioavailability.[1][3] Following administration, esterases in the body would likely hydrolyze the acetate groups, releasing the active naringenin.

The following sections detail the well-documented mechanisms of action of naringenin, the presumed active metabolite of this compound.

Anti-Inflammatory Mechanisms of Naringenin

Naringenin exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringenin has been shown to inhibit the activation of NF-κB.[7][8][9] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, naringenin prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[8][9]

Figure 2: Naringenin's Inhibition of the NF-κB Pathway.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Naringenin has been demonstrated to inhibit the phosphorylation of key kinases in these pathways, such as p38 and JNK.[10][11] By doing so, naringenin can suppress the downstream activation of transcription factors like AP-1, which also contributes to the expression of inflammatory mediators.

Figure 3: Naringenin's Modulation of MAPK Pathways.

Antioxidant Mechanisms of Naringenin

Naringenin's antioxidant properties are attributed to its ability to scavenge free radicals and enhance the endogenous antioxidant defense systems.[12][13]

Direct Radical Scavenging

The chemical structure of naringenin, with its phenolic hydroxyl groups, allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to cellular components.

Upregulation of Antioxidant Enzymes

Naringenin can increase the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[12][13] This enhances the cell's capacity to neutralize endogenous and exogenous free radicals.

Anticancer Mechanisms of Naringenin

Naringenin has been shown to possess anticancer properties through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Naringenin can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent programmed cell death.[14][15] In some cancer cell lines, naringenin-induced apoptosis is mediated by the generation of reactive oxygen species (ROS) and the inhibition of signaling pathways such as JAK/STAT.[16]

Cell Cycle Arrest

Naringenin can cause cell cycle arrest at various phases, preventing the proliferation of cancer cells. The specific phase of arrest can be cell-type dependent.

Inhibition of Metastasis

Naringenin has been reported to inhibit the migration and invasion of cancer cells, key steps in metastasis. This is partly achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.

Figure 4: Anticancer Mechanisms of Naringenin.

Quantitative Data Summary

The following tables summarize quantitative data related to the bioactivity of naringenin. Data for this compound is limited to its interaction with BRD4.

Table 1: Binding Affinity of this compound

| Compound | Target | Method | Affinity/Activity | Reference |

| This compound | BRD4 BD1 | Molecular Docking | Good binding affinity | [2][3][4][5] |

Table 2: In Vitro Efficacy of Naringenin in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| A549 | Human Lung Cancer | SRB assay | 100 µmol/L | ~49% reduction in cell viability | [15] |

| A549 | Human Lung Cancer | SRB assay | 200 µmol/L | ~68% reduction in cell viability | [15] |

| HepG2 | Human Liver Cancer | Flow Cytometry | 200 µM | 7.1% apoptosis | [16] |

Table 3: In Vivo Anti-inflammatory Effects of Naringenin

| Animal Model | Condition | Dosage | Effect | Reference |

| Wistar Rats | Experimentally Induced Rheumatoid Arthritis | Not Specified | Decreased paw inflammation, CRP, myeloperoxidase, and nitric oxide | [17] |

| Mice | Experimental Autoimmune Encephalomyelitis | 0.5% in diet | Reduced disease incidence and severity, decreased Th1 and Th17 cells | [18] |

Experimental Protocols

Molecular Docking of this compound with BRD4 BD1

-

Objective: To predict the binding affinity and interaction of this compound with the acetyl-lysine binding pocket of BRD4 BD1.

-

Software: Commonly used software includes AutoDock, Glide, or GOLD.

-

Procedure:

-

The 3D structure of this compound is generated and energy minimized.

-

The crystal structure of BRD4 BD1 is obtained from the Protein Data Bank.

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

The binding site is defined based on the location of the co-crystallized ligand or conserved residues.

-

Docking simulations are performed to generate multiple binding poses of this compound within the binding site.

-

The poses are scored based on their predicted binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.[4]

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Objective: To determine the effect of naringenin on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Culture: Cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) are cultured and treated with an inflammatory stimulus (e.g., LPS, UVB) in the presence or absence of naringenin for a specified time.[10][19]

-

Procedure:

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38).

-

The membrane is washed and incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system.

-

Cell Viability Assay (SRB Assay)

-

Objective: To assess the cytotoxic effects of naringenin on cancer cells.

-

Cell Culture: Cancer cells (e.g., A549 lung cancer cells) are seeded in 96-well plates and allowed to attach overnight.[15]

-

Procedure:

-

Cells are treated with various concentrations of naringenin for a specified duration (e.g., 48 hours).

-

The cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with sulforhodamine B (SRB) dye.

-

The unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability relative to untreated controls.

-

In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)

-

Objective: To evaluate the in vivo anti-inflammatory and immunomodulatory effects of naringenin.

-

Animal Model: EAE is induced in mice, a common model for multiple sclerosis.

-

Procedure:

-

Mice are fed a diet supplemented with naringenin (e.g., 0.5%) or a control diet.

-

EAE is induced by immunization with a specific peptide (e.g., MOG35-55) in complete Freund's adjuvant, followed by pertussis toxin injections.

-

The clinical signs of EAE are scored daily.

-

At the end of the study, tissues (e.g., spinal cord, lymph nodes) are collected for histological analysis (e.g., to assess immune cell infiltration and demyelination) and flow cytometry (to analyze T cell populations).[18]

-

Conclusion

This compound is an intriguing flavonoid derivative with a direct interaction with the epigenetic reader protein BRD4. Its enhanced bioavailability suggests it may serve as an effective prodrug for naringenin. The extensive body of research on naringenin reveals its potent anti-inflammatory, antioxidant, and anticancer activities, mediated through the modulation of critical signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the metabolism of this compound and to confirm that its in vivo effects are indeed mediated by its conversion to naringenin, in addition to its direct effects on BRD4. This comprehensive understanding will be crucial for the development of this compound as a potential therapeutic agent for a variety of diseases.

References

- 1. This compound | 3682-04-0 | DAA68204 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Flavonoid | BRD4 BD1 binder | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective effect of naringenin against lead-induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dietary naringenin supplementation attenuates experimental autoimmune encephalomyelitis by modulating autoimmune inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Biological Activity of Naringenin Triacetate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naringenin triacetate is a synthetic, acetylated derivative of the naturally occurring flavonoid, naringenin. The acetylation of naringenin enhances its lipophilicity, which is anticipated to improve its solubility and bioavailability[1][2]. While direct biological activity data for this compound is limited, it is primarily investigated as a prodrug of naringenin. It is hypothesized that in a biological system, this compound is hydrolyzed by endogenous esterases to release the active compound, naringenin. Therefore, this guide focuses on the well-documented biological activities of naringenin, the active metabolite of this compound. This document provides a comprehensive overview of the anti-inflammatory, antioxidant, anticancer, and neuroprotective properties of naringenin, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction: this compound as a Prodrug

Naringenin, a flavonoid abundant in citrus fruits, exhibits a wide range of promising pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects[3][4]. However, its therapeutic potential is often limited by poor bioavailability[5]. This compound is a synthetic derivative designed to overcome this limitation. The addition of three acetyl groups increases the molecule's lipophilicity, which is a common strategy to enhance absorption across biological membranes[1].

It is presumed that once absorbed, this compound undergoes enzymatic hydrolysis by cellular esterases, releasing naringenin as the active moiety. This prodrug approach aims to increase the systemic exposure to naringenin, thereby enhancing its therapeutic efficacy. While direct evidence for this specific conversion is still emerging, this mechanism is well-established for other acetylated flavonoids.

One of the few direct molecular interactions reported for this compound is its binding affinity for the first bromodomain (BD1) of the BRD4 protein, a target of interest in cancer research[2][6][7]. This suggests that this compound may also possess intrinsic biological activities that warrant further investigation.

Anti-inflammatory Activity

Naringenin exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects of Naringenin

| Experimental Model | Treatment | Key Findings | Reference |

| Lipopolysaccharide (LPS)-stimulated macrophages | Naringenin | Dose-dependent reduction of TNF-α, IL-6, and IL-1β production. | [8] |

| Carrageenan-induced paw edema in rats | Naringenin | Significant reduction in paw volume and myeloperoxidase activity. | [8] |

| LPS-induced acute lung injury in rats | Naringenin | Attenuation of inflammatory cell infiltration and pro-inflammatory cytokine levels in bronchoalveolar lavage fluid. | [9] |

Experimental Protocol: In Vitro Macrophage Anti-inflammatory Assay

This protocol describes a common method to assess the anti-inflammatory effects of a compound on macrophages.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of naringenin for 1 hour.

-

Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The results are expressed as the percentage of cytokine inhibition compared to the LPS-stimulated control group.

Signaling Pathway: Naringenin's Inhibition of the NF-κB Pathway

Caption: Naringenin inhibits the NF-κB signaling pathway.

Antioxidant Activity

Naringenin demonstrates significant antioxidant properties through direct radical scavenging and by enhancing the activity of endogenous antioxidant enzymes.

Quantitative Data: Antioxidant Effects of Naringenin

| Assay | Metric | Result | Reference |

| DPPH Radical Scavenging | IC₅₀ | Potent scavenging activity observed. | [10][11] |

| Superoxide Radical Scavenging | IC₅₀ | Effective scavenging of superoxide radicals. | [11] |

| Lead-induced oxidative stress in rats | In vivo | Increased levels of SOD, CAT, and GPx; decreased MDA levels. | [12][13] |

| Streptozotocin-induced liver damage | In vivo | Reduced lipid peroxidation and increased antioxidant enzyme levels. | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for evaluating the free radical scavenging activity of a compound.

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of naringenin are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is then determined.

Workflow: Naringenin's Antioxidant Mechanisms

Caption: Naringenin's dual antioxidant mechanisms.

Anticancer Activity

Naringenin has been shown to possess anticancer properties through the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis in various cancer cell lines.

Quantitative Data: Anticancer Effects of Naringenin

| Cancer Cell Line | Assay | Concentration | Effect | Reference |

| B16F10 (Melanoma) | Cell Viability | 100-400 µM | Dose-dependent inhibition of proliferation. | |

| SK-MEL-28 (Melanoma) | Cell Migration | 100-400 µM | Dose-dependent inhibition of migration. | |

| HepG2 (Hepatocellular Carcinoma) | Apoptosis (Caspase-3 activity) | 80-360 µM | Dose-dependent increase in caspase-3 activity. | |

| Glioblastoma cells | Invasion Assay | 100-300 µM | Reduction in cell invasion. | |

| HT-29 (Colon Cancer) | Proliferation Assay | 0.71–2.85 mM | Inhibition of proliferation. |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of naringenin for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathway: Naringenin's Induction of Apoptosis

Caption: Naringenin induces apoptosis via ROS and JAK/STAT pathways.

Neuroprotective Activity

Naringenin has demonstrated neuroprotective effects in various experimental models of neurodegenerative diseases and neuronal injury.

Quantitative Data: Neuroprotective Effects of Naringenin

| Experimental Model | Treatment | Key Findings | Reference |

| Trimethyltin (TMT)-induced neurotoxicity in rats | Naringenin (25 & 100 mg/kg) | Dose-dependent reversal of cognitive deficits; preservation of CA1 neurons. | |

| Scopolamine-induced dementia in rats | Naringenin (100 mg/kg) | Increased hippocampal levels of Nrf2, SOD, CAT, and GSH; decreased MDA and AChE activity. | |

| Aβ-stimulated PC12 cells | Naringenin | Attenuation of apoptosis and neurotoxicity; activation of PI3K/AKT pathway. | |

| Focal cerebral I/R injury in rats | Naringenin | Upregulation of antioxidant status, decreased infarct size, and reduced neuroinflammation. |

Experimental Protocol: In Vivo Model of Neuroprotection

This protocol describes a general framework for assessing neuroprotective effects in a rat model of neurotoxicity.

-

Animal Model: Male Wistar rats are used. Neurotoxicity is induced by a single intraperitoneal injection of a neurotoxin, such as trimethyltin (TMT) at 8 mg/kg.

-

Treatment: Naringenin is administered orally at different doses (e.g., 25 and 100 mg/kg/day) for a specified period, for instance, 21 days, starting shortly after the neurotoxin injection.

-

Behavioral Tests: Cognitive functions are assessed using behavioral tests like the Y-maze for spatial working memory and the novel object recognition test for recognition memory.

-

Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (e.g., hippocampus) are collected for biochemical assays to measure markers of oxidative stress (MDA, SOD, CAT), inflammation (TNF-α), and acetylcholinesterase (AChE) activity.

-

Histological Analysis: Brain sections are stained (e.g., with Nissl stain) to assess neuronal survival and morphology in specific brain regions like the CA1 area of the hippocampus.

Signaling Pathway: Naringenin's Neuroprotective Mechanisms

Caption: Naringenin promotes neuronal survival through multiple pathways.

Conclusion and Future Directions

This compound holds promise as a prodrug to enhance the therapeutic delivery of naringenin. The extensive preclinical data on naringenin's anti-inflammatory, antioxidant, anticancer, and neuroprotective effects provide a strong rationale for the continued investigation of this compound. Future research should focus on elucidating the pharmacokinetic profile of this compound to confirm its conversion to naringenin in vivo. Furthermore, direct comparative studies of naringenin and this compound are warranted to definitively establish the superior bioavailability and efficacy of the acetylated form. Such studies will be crucial for advancing this compound towards clinical applications for a variety of human diseases.

References

- 1. Enzymatic acylation of flavonoid glycosides by a carbohydrate esterase of family 16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uptake and Transport of Naringenin and Its Antioxidant Effects in Human Intestinal Epithelial Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activities and Solubilization Methodologies of Naringin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naringenin, a citrus flavonoid, increases muscle cell glucose uptake via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lawdata.com.tw [lawdata.com.tw]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8‐Prenylnaringenin tissue distribution and pharmacokinetics in mice and its binding to human serum albumin and cellular uptake in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

Naringenin Triacetate: A Technical Guide to Synthesis, Characterization, and Biological Relevance for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of naringenin triacetate. Naringenin, a naturally occurring flavonoid found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its therapeutic potential is often limited by poor bioavailability. Acetylation of naringenin to form this compound is a strategic modification to enhance its lipophilicity, which may improve its absorption and cellular uptake.[2] This guide offers detailed experimental protocols, quantitative data, and an exploration of relevant signaling pathways to support further research and development of this promising compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of naringenin using acetic anhydride with a base catalyst, such as pyridine.[3] This reaction substitutes the three hydroxyl groups on the naringenin molecule with acetyl groups.

Experimental Protocol: Synthesis of 5,7,4'-O-triacetylnaringenin

This protocol is adapted from a standard procedure for the acetylation of flavonoids.[3][4]

Materials:

-

Naringenin

-

Pyridine (anhydrous)

-

Acetic anhydride

-

Methanol

-

Cold water

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Stir plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

-

Separatory funnel

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve naringenin (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of naringenin) under an inert atmosphere (e.g., Argon).[4]

-

Acetylation: Cool the solution to 0°C using an ice bath. Add acetic anhydride (a sufficient excess to react with all three hydroxyl groups, e.g., 100 equivalents) dropwise to the stirred solution.[3]

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (naringenin) is completely consumed. This may take several hours (e.g., 7 hours).[3][4]

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of cold water or dry methanol to the stirred solution.[3][4]

-

Precipitation and Filtration: The addition of cold water should induce the precipitation of the crude this compound.[3] Collect the precipitate by vacuum filtration and wash it with cold water.

-

Drying: Dry the collected solid overnight.[3]

-

Work-up and Purification:

-

To remove residual pyridine, co-evaporate the crude product with toluene several times using a rotary evaporator.[4]

-

Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.[4]

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified this compound.[4]

-

-

Recrystallization (Optional): For further purification, the product can be recrystallized from a suitable solvent, such as methanol.[3]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈O₈ | [1] |

| Molecular Weight | 398.36 g/mol | [5] |

| Melting Point | 127 °C | [3] |

| ¹H-NMR (600 MHz, CDCl₃) | δ (ppm): 7.47 (2H, d, J = 8.6 Hz), 7.16 (2H, d, J = 6.6 Hz), 6.79–6.78 (1H, m), 6.54 (1H, t, J = 1.1 Hz), 5.50 (1H, dd, J = 13.7, 2.5 Hz), 3.06 (1H, s), 3.04 (1H, d, J = 3.1 Hz), 3.01 (1H, s), 2.39 (9H, s) | [3] |

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[6] Ensure the sample is fully dissolved to form a homogeneous solution.[7]

-

¹H-NMR Analysis: Acquire the proton NMR spectrum. The expected signals should correspond to the data in the table above, showing the aromatic protons, the protons of the flavanone core, and the nine protons from the three acetyl groups.

2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for mass spectrometry, such as methanol or acetonitrile. The concentration will depend on the sensitivity of the instrument.

-

Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).[8] Acquire the mass spectrum in positive ion mode. The expected molecular ion peak [M+H]⁺ would be at an m/z of approximately 399.1074 (calculated for C₂₁H₁₉O₈⁺). Fragmentation of the molecular ion is expected to involve the loss of ketene (CH₂=C=O) from the acetyl groups and characteristic cleavages of the flavanone ring.

Biological Relevance and Signaling Pathways

Naringenin exhibits a wide range of biological activities that are of significant interest in drug development. While research on this compound is less extensive, its enhanced lipophilicity suggests it may exhibit improved activity compared to the parent compound. The primary signaling pathways modulated by naringenin include PPAR and NF-κB.

Peroxisome Proliferator-Activated Receptors (PPARs)

Naringenin has been shown to activate both PPARα and PPARγ.[9][10]

-

PPARα: Activation of PPARα is associated with the regulation of lipid metabolism, including the induction of fatty acid oxidation.[1][8] Naringenin has been demonstrated to increase the expression of PPARα and its target genes, contributing to its hypolipidemic effects.[1][8]

-

PPARγ: PPARγ plays a crucial role in adipogenesis and glucose homeostasis.[11][12] Naringenin can activate PPARγ, which may contribute to its beneficial effects on metabolic disorders.[11][12]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation.[13][14] Chronic inflammation is implicated in a wide range of diseases, making this pathway a critical therapeutic target. Naringenin has been shown to suppress the activation of the NF-κB pathway.[2][4][13][15] This is achieved by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[2] By inhibiting NF-κB, naringenin can reduce the expression of pro-inflammatory cytokines and mediators.[15]

References

- 1. Dietary naringenin increases hepatic peroxisome proliferators-activated receptor α protein expression and decreases plasma triglyceride and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anti-Atherosclerotic Effect of Naringin Is Associated with Reduced Expressions of Cell Adhesion Molecules and Chemokines through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. rsc.org [rsc.org]

- 10. Transcriptional Regulation of Human and Rat Hepatic Lipid Metabolism by the Grapefruit Flavonoid Naringenin: Role of PPARα, PPARγ and LXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Frontiers | Naringenin, a citrus flavanone, enhances browning and brown adipogenesis: Role of peroxisome proliferator-activated receptor gamma [frontiersin.org]

- 13. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Naringenin Triacetate as a BRD4 Bromodomain Binder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Naringenin triacetate as a potential binder of the first bromodomain of Bromodomain-containing protein 4 (BRD4). While experimental validation is still emerging, computational studies suggest a significant binding affinity. This document summarizes the available data, outlines detailed experimental protocols for validation, and explores the potential downstream signaling pathways affected by this interaction, providing a foundational resource for researchers in epigenetics and drug discovery.

Introduction: BRD4 as a Therapeutic Target

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins. Through its two tandem bromodomains, BD1 and BD2, BRD4 recognizes and binds to acetylated lysine residues on histone tails, a hallmark of active chromatin. This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II to promote transcriptional elongation.

BRD4 plays a critical role in the expression of a host of genes involved in cell proliferation, and its dysregulation is implicated in various diseases, most notably cancer. A key downstream target of BRD4 is the proto-oncogene c-Myc, making BRD4 an attractive therapeutic target for cancers driven by c-Myc overexpression.[1][2][3] Small molecule inhibitors of BRD4, such as JQ1, have shown promise in preclinical and clinical studies by displacing BRD4 from chromatin, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2][4]

This compound, a derivative of the naturally occurring flavonoid naringenin, has been identified through computational studies as a potential binder of the first bromodomain of BRD4 (BRD4 BD1).[5] This guide delves into the specifics of this predicted interaction and the methodologies to validate and characterize it.

Binding Characteristics of this compound to BRD4 BD1

To date, the primary evidence for the interaction between this compound and BRD4 BD1 comes from in silico molecular docking studies. These computational analyses predict a favorable binding affinity and delineate the potential molecular interactions driving this binding.

Data Presentation: Predicted Binding Affinity and Interactions

A molecular docking study has provided theoretical insights into the binding of this compound to the acetyl-lysine binding pocket of BRD4 BD1. The predicted binding energy and the key interacting residues are summarized in the tables below. It is crucial to note that these are in silico predictions and await experimental validation.

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference |

| This compound | BRD4 BD1 | -8.54 | [5] |

Table 1: Predicted Binding Affinity of this compound for BRD4 BD1. This table presents the computationally predicted binding affinity. A more negative value indicates a stronger predicted interaction.

| This compound Moiety | Interacting Residue in BRD4 BD1 | Interaction Type |

| Acetyl Group | Asn140 | Hydrogen Bond |

| Chromen-4-one Core | WPF Shelf (Trp81, Pro82, Phe83) | Hydrophobic Interaction |

Table 2: Predicted Key Molecular Interactions between this compound and BRD4 BD1. This table details the specific amino acid residues within the BRD4 BD1 binding pocket that are predicted to interact with this compound.[5]

Experimental Protocols for Validation and Characterization

Rigorous experimental validation is necessary to confirm the computational predictions and to quantitatively characterize the binding of this compound to BRD4. Below are detailed methodologies for key biochemical and cellular assays.

Biochemical Assays

This assay is a robust method to quantify the binding of a ligand to its target protein in a high-throughput format.

Principle: The assay measures the displacement of a fluorescently labeled probe from the BRD4 bromodomain by a competing ligand (this compound). The BRD4 protein is typically tagged (e.g., with GST) and detected with a Terbium (Tb)-labeled antibody (donor fluorophore). A biotinylated histone peptide, recognized by the bromodomain, is coupled to a fluorescent acceptor (e.g., APC). When the complex is intact, excitation of the donor leads to energy transfer and emission from the acceptor. A competing ligand will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Methodology:

-

Reagents and Buffers:

-

Recombinant human BRD4 BD1 (GST-tagged)

-

Biotinylated histone H4 peptide (acetylated)

-

Tb-conjugated anti-GST antibody

-

Streptavidin-conjugated APC

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

-

Procedure (384-well plate format):

-

Add 2 µL of this compound dilutions in assay buffer to the wells. For the positive control (no inhibition), add 2 µL of assay buffer with DMSO. For the negative control (maximum inhibition), add a known BRD4 inhibitor like JQ1.

-

Add 4 µL of a solution containing BRD4 BD1 and Tb-anti-GST antibody in assay buffer.

-

Add 4 µL of a solution containing biotinylated histone peptide and Streptavidin-APC in assay buffer.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~665 nm (acceptor) and ~620 nm (donor).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the concentration of this compound to determine the IC50 value.

-

AlphaScreen is another proximity-based assay suitable for high-throughput screening of inhibitors.

Principle: This bead-based assay involves a donor and an acceptor bead. The BRD4 protein (e.g., His-tagged) is captured on a Nickel-chelate acceptor bead, and a biotinylated acetylated histone peptide is captured on a streptavidin-coated donor bead. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competing compound will disrupt the interaction, leading to a loss of signal.

Detailed Methodology:

-

Reagents and Buffers:

-

Recombinant human BRD4 BD1 (His-tagged)

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor Beads

-

Nickel Chelate Acceptor Beads

-

This compound (in DMSO)

-

Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

-

-

Procedure (384-well plate format):

-

Add 2 µL of this compound dilutions in assay buffer to the wells.

-

Add 3 µL of His-tagged BRD4 BD1 to each well and incubate for 30 minutes at room temperature.

-

Add 3 µL of biotinylated histone H4 peptide and incubate for another 30 minutes at room temperature.

-

In subdued light, add 3 µL of a pre-mixed suspension of Donor and Acceptor beads.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Plot the signal against the concentration of this compound to calculate the IC50.

-

Cellular Assays

CETSA is a powerful technique to validate target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A ligand-bound protein will remain soluble at higher temperatures compared to the unbound protein.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., a c-Myc dependent line like MV4-11) to ~80% confluency.

-

Treat the cells with this compound at various concentrations (and a vehicle control) for 1-2 hours.

-

-

Thermal Challenge and Lysis:

-

Harvest the cells and resuspend them in a buffered saline solution.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

-

-

Detection:

-

Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for BRD4.

-

Quantify the band intensities to generate a melting curve for BRD4 at each compound concentration. An increase in the melting temperature (Tm) indicates target engagement.

-

This assay assesses the functional consequence of BRD4 inhibition by measuring the levels of its key downstream target, c-Myc.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed a c-Myc-dependent cancer cell line (e.g., MCF-7, HeLa) in 6-well plates.

-

Treat the cells with increasing concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., JQ1).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

A dose-dependent decrease in c-Myc protein levels would indicate functional inhibition of the BRD4 pathway.

-

Signaling Pathways and Experimental Workflows

The binding of this compound to BRD4 is hypothesized to disrupt its function as a transcriptional co-activator, leading to downstream effects on gene expression and cellular phenotype.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the validation and characterization of this compound as a BRD4 binder.

Caption: A proposed experimental workflow for validating this compound as a BRD4 binder.

BRD4-c-Myc Signaling Pathway

Inhibition of BRD4 by a small molecule like this compound is expected to primarily impact the transcription of genes regulated by super-enhancers, a notable example being c-Myc.

Caption: The BRD4-c-Myc signaling axis and its proposed inhibition by this compound.

BRD4 and the NF-κB Pathway

BRD4 also plays a role in inflammatory signaling by interacting with acetylated RelA, a subunit of the NF-κB complex, thereby co-activating NF-κB target gene transcription.[6] Inhibition of BRD4 has been shown to suppress this pathway.[7][8][9] Given that the parent compound, naringenin, has known anti-inflammatory effects and can inhibit the NF-κB pathway[10][11], it is plausible that this compound's potential interaction with BRD4 could contribute to NF-κB inhibition.

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound via BRD4.

Conclusion and Future Directions

This compound presents an intriguing starting point for the exploration of novel, natural product-derived BRD4 inhibitors. The current evidence, based on a single molecular docking study, is promising but requires substantial experimental validation. The protocols and workflows outlined in this guide provide a clear path forward for researchers to:

-

Quantitatively determine the binding affinity of this compound to BRD4 BD1 and other BET bromodomains.

-

Confirm target engagement in a cellular context.

-

Elucidate the downstream functional consequences of this interaction, particularly on the c-Myc and NF-κB signaling pathways.

Should these validation studies confirm a potent and selective interaction, this compound could serve as a valuable chemical probe for studying BRD4 biology and as a lead compound for the development of new epigenetic therapies. The exploration of natural product scaffolds represents a promising avenue in the ongoing search for novel modulators of epigenetic targets.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 has dual effects on the HMGB1 and NF-κB signalling pathways and is a potential therapeutic target for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Anti-Atherosclerotic Effect of Naringin Is Associated with Reduced Expressions of Cell Adhesion Molecules and Chemokines through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Naringenin on Cancer Cell Lines: A Technical Guide

Disclaimer: This technical guide details the in vitro effects of naringenin on various cancer cell lines. Despite a comprehensive search, no specific data was found regarding the biological activity of naringenin triacetate in the context of cancer cell lines. The information presented herein pertains to the parent compound, naringenin, and should be interpreted with this distinction in mind. One study detailing the synthesis of this compound was identified, but it did not include biological data.

This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of the anti-cancer properties of naringenin observed in vitro.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of naringenin have been evaluated across a range of cancer cell lines. The following tables summarize the quantitative data from various studies, primarily focusing on cell viability and the induction of apoptosis.

Table 1: Effects of Naringenin on Cancer Cell Viability

| Cancer Cell Line | Assay | Concentration (µM) | Incubation Time | % Cell Viability | Citation |

| Melanoma | |||||

| B16F10 | MTT | 100 | 24h | 90.5% | [1] |

| 200 | 24h | - | [1] | ||

| 400 | 24h | 43.8% | [1] | ||

| SK-MEL-28 | MTT | 100 | 24h | 78.5% | [1] |

| 400 | 24h | 60.9% | [1] | ||

| Lung Cancer | |||||

| A549 | SRB | 10 | 48h | 93.7 ± 7.5% | [2] |

| 100 | 48h | 51.4 ± 4.4% | [2] | ||

| 200 | 48h | 32.1 ± 2.1% | [2] | ||

| Hepatocellular Carcinoma | |||||

| HepG2 | CCK-8 | 80 | - | 76.03% | [3] |

| 160 | - | 59.77% | [3] | ||

| 240 | - | 53.02% | [3] | ||

| 320 | - | 44.27% | [3] | ||

| Epidermoid Carcinoma | |||||

| A431 | MTT | 50-750 | 24h | Dose-dependent decrease | [4] |

| Cervical Cancer | |||||

| HeLa (Spheroids) | ATP level | 500 | - | Decrease | [5] |

Table 2: Induction of Apoptosis by Naringenin

| Cancer Cell Line | Method | Concentration (µM) | Incubation Time | Observations | Citation |

| Melanoma | |||||

| B16F10 & SK-MEL-28 | Flow Cytometry | 100, 200, 400 | - | Dose-dependent increase in apoptosis | [1] |

| Lung Cancer | |||||

| A549 | AO/EB Staining | 10, 100, 200 | - | Significant increase in apoptotic cells | [2] |

| Hepatocellular Carcinoma | |||||

| HepG2 | Flow Cytometry | - | 24h | Apoptosis rate increased from 0.4% to 7.1% with increasing concentration | [3] |

| Epidermoid Carcinoma | |||||

| A431 | DAPI Staining | 100, 300, 500 | - | 14%, 27.3%, and 58% apoptotic cells, respectively | [6] |

| Flow Cytometry | 300, 500 | - | 14.39% and 26.32% apoptotic cells, respectively | [6] | |

| Leukemia | |||||

| THP-1 | Flow Cytometry | - | - | Accumulation of cells in sub-G1 phase | [7] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the in vitro effects of naringenin.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines were used, including A549 (lung carcinoma), B16F10 (murine melanoma), SK-MEL-28 (human melanoma), HepG2 (hepatocellular carcinoma), A431 (epidermoid carcinoma), and HeLa (cervical cancer).

-

Culture Conditions: Cells were typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Naringenin Preparation: Naringenin was dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution, which was then diluted to the desired concentrations in the cell culture medium for experiments.

Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.

-

SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in cells to give a yellow-colored formazan dye, which is soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a widely used method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear condensation and fragmentation, which are characteristic features of apoptosis.

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This is a simple and reliable method to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display condensed and fragmented orange chromatin, and necrotic cells have uniformly orange-red nuclei.

-

Caspase Activity Assays: The activation of caspases, particularly caspase-3 and caspase-9, is a hallmark of apoptosis. These assays typically use a colorimetric or fluorometric substrate that is cleaved by the active caspase, leading to a detectable signal.

Signaling Pathways and Mechanisms of Action

Naringenin has been shown to modulate several signaling pathways to exert its anti-cancer effects. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Pro-Apoptotic Signaling

Naringenin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:

-

Increased ROS Production: Naringenin treatment leads to an increase in intracellular reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis.[3][8]

-

Mitochondrial Dysfunction: This includes the loss of mitochondrial membrane potential and the release of cytochrome c.[3]

-

Modulation of Bcl-2 Family Proteins: Naringenin upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[7]

-

Caspase Activation: It triggers the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and ultimately cell death.[3][7]

Inhibition of Pro-Survival Pathways

Naringenin has been observed to inhibit key signaling pathways that promote cancer cell survival and proliferation:

-

PI3K/Akt Pathway: Naringenin can suppress the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][9]

-

MAPK Pathway: It can also modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK and JNK.[1]

-

JAK/STAT Pathway: In some cancer cell lines, naringenin has been shown to inhibit the JAK/STAT signaling pathway.[3]

Inhibition of Metastasis

Naringenin can also inhibit the metastatic potential of cancer cells by:

-

Reducing MMP Expression: It has been shown to decrease the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and tumor invasion.[2]

Visualizations

The following diagrams illustrate the key signaling pathways affected by naringenin and a general workflow for its in vitro evaluation.

References

- 1. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of naringenin and its combination with cisplatin in cell death, proliferation and invasion of cervical cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naringenin Induces Cellular Apoptosis in Melanoma Cells via Intracellular ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

An In-depth Technical Guide on the Core Neuroprotective Properties of Naringenin Triacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document primarily details the neuroprotective properties of naringenin. Direct experimental data on naringenin triacetate is limited. This compound, as a more lipophilic derivative, is hypothesized to act as a prodrug, being metabolized to naringenin in vivo to exert its neuroprotective effects, potentially with enhanced bioavailability. This guide, therefore, extrapolates the potential of this compound based on the extensive research available for naringenin.

Introduction

Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including potent neuroprotective effects.[1] Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] However, the clinical application of naringenin is often hampered by its low water solubility and poor bioavailability.[3] this compound, a synthetic acetylated derivative of naringenin, is proposed as a more lipophilic prodrug designed to overcome these limitations. The acetylation of the hydroxyl groups is expected to increase its permeability across the blood-brain barrier, with subsequent deacetylation in the central nervous system to release the active naringenin molecule. This guide provides a comprehensive overview of the core neuroprotective mechanisms of naringenin, which are anticipated to be conferred by this compound, supported by experimental data and protocols.

Mechanism of Action: Core Signaling Pathways

Naringenin exerts its neuroprotective effects by modulating several key signaling pathways implicated in neurodegeneration. These pathways are central to the cellular response to oxidative stress, inflammation, and apoptosis.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases.[3] Naringenin has been shown to suppress neuroinflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4]

Antioxidant Effects via Nrf2-ARE Signaling

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and is a key contributor to neurodegeneration.[1] Naringenin enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[5]

Anti-apoptotic Effects via PI3K/Akt Signaling

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss in neurodegenerative diseases. Naringenin has been shown to inhibit apoptosis by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival.[3]

Quantitative Data from Preclinical Studies on Naringenin

The following tables summarize quantitative data from various in vivo and in vitro studies on naringenin, demonstrating its neuroprotective efficacy. These values provide a benchmark for the anticipated effects of this compound.

Table 1: In Vivo Neuroprotective Effects of Naringenin

| Model | Species | Naringenin Dose | Parameter Measured | Result | Reference |

| Trimethyltin (TMT)-induced neurotoxicity | Rat | 25 and 100 mg/kg | Hippocampal Malondialdehyde (MDA) | Marked decrease | [6] |

| TMT-induced neurotoxicity | Rat | 25 and 100 mg/kg | Hippocampal Nitrite | Marked decrease | [6] |

| TMT-induced neurotoxicity | Rat | 25 and 100 mg/kg | Hippocampal TNF-α | Marked decrease | [6] |

| TMT-induced neurotoxicity | Rat | 100 mg/kg | Hippocampal Catalase and SOD activities | Enhanced | [6] |

| TMT-induced neurotoxicity | Rat | 100 mg/kg | Hippocampal p-tau, Aβ, and presenilin 1 | Mitigated elevation | [6][7] |

| Lead acetate-induced toxicity | Rat | 50 mg/kg | Brain MDA | Significant reduction | [8] |

| Lead acetate-induced toxicity | Rat | 50 mg/kg | Brain SOD, CAT, and GSH | Significant increase | [8] |

Table 2: In Vitro Neuroprotective Effects of Naringenin

| Cell Line | Insult | Naringenin Concentration | Parameter Measured | Result | Reference |

| Cortical Astrocytes | Lipopolysaccharide (LPS) | 10 µM | Nitric Oxide (NO) production | Reduced | [9] |

| Cortical Astrocytes | - | 5 µM | Glutathione (GSH) levels | Increased | [9] |

| Cortical Astrocytes | LPS | 10 µM | Superoxide Dismutase 1 (SOD1) activity | Upregulated | [9] |

Experimental Protocols for Investigating Neuroprotective Properties

The following are detailed methodologies for key experiments cited in the literature on naringenin, which can be adapted for the investigation of this compound.

In Vivo Model of Neurodegeneration

Objective: To evaluate the neuroprotective effect of this compound against TMT-induced cognitive deficits and hippocampal neurodegeneration in rats.[6]

Experimental Workflow:

Protocols:

-

Animal Model: Male Wistar rats are used. Neurodegeneration is induced by a single intraperitoneal (i.p.) injection of trimethyltin (TMT) at a dose of 8 mg/kg.

-

Treatment: this compound is administered orally for 21 consecutive days, starting one hour after TMT injection.

-

Behavioral Tests: Cognitive function is assessed using the Y-maze for spatial working memory and the novel object discrimination test for recognition memory.

-

Biochemical Analysis: After behavioral testing, animals are euthanized, and hippocampal tissue is collected. Levels of malondialdehyde (MDA), nitrite, and tumor necrosis factor-alpha (TNF-α) are measured using ELISA kits. The activities of catalase and superoxide dismutase (SOD) are determined using commercially available assay kits. Levels of phosphorylated tau (p-tau), amyloid-beta (Aβ), and presenilin 1 are quantified by ELISA.

-

Histological Examination: Brain sections are stained with Nissl to assess neuronal loss in the CA1 region of the hippocampus. Immunohistochemistry for 3-nitrotyrosine (3-NT) is performed to evaluate nitrosative stress.

In Vitro Model of Neuroinflammation

Objective: To investigate the anti-inflammatory effects of this compound in a cell culture model of neuroinflammation.[9]

Experimental Workflow:

Protocols:

-

Cell Culture: Primary cortical astrocytes are isolated from neonatal rats.

-

Inflammatory Challenge: Astrocytes are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

-

Treatment: this compound is added to the cell culture medium at various concentrations.

-

Nitric Oxide (NO) Measurement: The production of NO, a pro-inflammatory mediator, is quantified in the culture supernatant using the Griess reagent.

-

Glutathione (GSH) Assay: Intracellular levels of the antioxidant GSH are measured using the monochlorobimane (MCB) fluorescent probe.

-

Superoxide Dismutase (SOD) Activity: The activity of the antioxidant enzyme SOD is determined using the nitroblue tetrazolium (NBT) assay.

Conclusion and Future Directions

The extensive body of research on naringenin strongly suggests its potential as a neuroprotective agent, acting through multifaceted anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. This compound, as a lipophilic prodrug, holds the promise of enhanced bioavailability and brain penetration, thereby potentially amplifying the therapeutic efficacy of naringenin.

However, it is crucial to underscore that the neuroprotective properties of this compound itself have not yet been directly demonstrated in published studies. Therefore, future research should focus on:

-

Direct evaluation of the neuroprotective effects of this compound in both in vitro and in vivo models of neurodegenerative diseases.

-

Pharmacokinetic studies to compare the bioavailability and brain penetration of this compound with that of naringenin.

-

Metabolism studies to confirm the conversion of this compound to naringenin in vivo.

-

Dose-response studies to determine the optimal therapeutic window for this compound.

By addressing these research gaps, the full therapeutic potential of this compound as a novel neuroprotective agent can be elucidated, paving the way for its potential clinical development for the treatment of neurodegenerative disorders.

References

- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naringenin: A prospective therapeutic agent for Alzheimer's and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection [frontiersin.org]

- 6. Frontiers | Promising neuroprotective potential of naringenin against trimethyltin-induced cognitive deficits and hippocampal neurodegeneration in rats [frontiersin.org]

- 7. Promising neuroprotective potential of naringenin against trimethyltin-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatoprotective and Neuroprotective Effects of Naringenin against Lead-Induced Oxidative Stress, Inflammation, and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus [mdpi.com]

The Antioxidant Potential of Acetylated Naringenin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin, a prominent flavanone found in citrus fruits, exhibits significant antioxidant properties. However, its therapeutic application is often limited by suboptimal bioavailability. Acetylation, a common chemical modification, presents a promising strategy to enhance the lipophilicity and cellular uptake of naringenin, potentially modulating its antioxidant capacity and interaction with key signaling pathways. This technical guide provides an in-depth analysis of the antioxidant potential of acetylated naringenin derivatives, detailing synthesis methodologies, comparative antioxidant activity, and the underlying molecular mechanisms, with a focus on the Keap1-Nrf2 signaling pathway.

Introduction: The Rationale for Naringenin Acetylation

Naringenin (4',5,7-trihydroxyflavanone) is a well-documented antioxidant that scavenges free radicals and upregulates endogenous antioxidant defense systems. Its structure, rich in hydroxyl groups, is key to its antioxidant activity. However, these polar hydroxyl groups can limit its ability to cross cellular membranes, reducing its bioavailability and therapeutic efficacy.

Acetylation, the process of introducing an acetyl functional group, can modify the physicochemical properties of naringenin. By converting the polar hydroxyl groups to less polar ester groups, acetylation can increase the lipophilicity of the molecule. This enhanced lipophilicity is hypothesized to improve cell membrane permeability, leading to increased intracellular concentrations and potentially altered biological activity. This guide explores the synthesis of acetylated naringenin derivatives and evaluates the impact of this modification on their antioxidant potential.

Synthesis of Acetylated Naringenin Derivatives

The acetylation of naringenin can be achieved through various chemical and enzymatic methods. The number and position of the acetyl groups can be controlled by adjusting the reaction conditions.

Chemical Synthesis

A common method for the chemical acetylation of naringenin involves the use of an acetylating agent such as acetic anhydride in the presence of a catalyst like pyridine or an acid catalyst. The reaction can be performed at room temperature or with gentle heating. The degree of acetylation can be controlled by the stoichiometry of the reagents and the reaction time. Selective acetylation of specific hydroxyl groups can also be achieved using protecting group strategies.[1]

Enzymatic Synthesis

Lipases are frequently employed for the regioselective acylation of flavonoids under milder reaction conditions.[2][3] This enzymatic approach offers advantages in terms of specificity and reduced side product formation. The choice of lipase, acyl donor (e.g., vinyl acetate), and solvent system are critical parameters for controlling the efficiency and regioselectivity of the acylation reaction.[2][3]

Below is a generalized workflow for the synthesis and evaluation of acetylated naringenin derivatives.

Quantitative Antioxidant Activity

The antioxidant activity of naringenin and its derivatives is commonly assessed using in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

While extensive comparative data for a series of acetylated naringenin derivatives is limited in the current literature, the available data for naringenin and related compounds provide a baseline for understanding its antioxidant potential.

Table 1: In Vitro Antioxidant Activity of Naringenin and Related Compounds

| Compound | Assay | IC50 (µg/mL) | Reference |

| Naringenin | DPPH | 88 | [4] |

| Naringenin | ABTS | 86 | [4] |

| Naringin | DPPH | >100 | [5][6] |

| Naringin | ABTS | >100 | [5][6] |

| Ascorbic Acid (Standard) | DPPH | 114 | [4] |

| Trolox (Standard) | ABTS | 85 | [4] |

Note: Lower IC50 values indicate higher antioxidant activity.

Studies on other flavonoids have shown that acetylation of the hydroxyl groups can sometimes lead to a decrease in direct radical scavenging activity in cell-free assays like DPPH and ABTS.[7] This is because the hydroxyl groups are the primary sites for hydrogen atom donation to neutralize free radicals. However, the increased lipophilicity of acetylated derivatives may enhance their cellular uptake and performance in cell-based antioxidant assays.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample preparation: Dissolve the test compounds (naringenin and its acetylated derivatives) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

-

Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample dilution. A control is prepared by mixing 1 mL of DPPH solution with 1 mL of methanol.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-